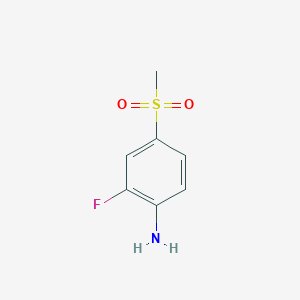
2-Fluoro-4-(methylsulfonyl)aniline
Descripción general
Descripción
2-Fluoro-4-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds .
Biochemical Pathways
It is likely that the compound’s interactions with its targets could influence various biochemical pathways within the body .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is likely that the compound’s interactions with its targets could result in various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-(methylsulfonyl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-4-(methylsulfonyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amino group. This interaction is crucial in the synthesis of more complex molecules . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways by interacting with key proteins involved in these pathways. For instance, it may inhibit or activate certain kinases, leading to altered phosphorylation states of downstream targets . This modulation can result in changes in gene expression and metabolic flux, ultimately affecting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, the compound may act as a competitive inhibitor for certain enzymes, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme temperatures . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse outcomes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function or organismal health. Toxic effects at high doses may include cellular damage, disruption of metabolic pathways, and alterations in physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity, stability, and overall impact on cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane-bound transporters can affect its uptake and distribution within cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-4-(methylsulfonyl)aniline typically involves a two-step process:
-
Fluorination of Aniline: : Aniline is reacted with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, to introduce the fluorine atom at the 2-position of the benzene ring. This reaction is often facilitated by the presence of an oxidizing agent to promote the fluorination process, resulting in the formation of 2-fluoroaniline .
-
Methylsulfonylation: : The 2-fluoroaniline is then subjected to a methylsulfonylation reaction. This involves reacting the 2-fluoroaniline with a methylsulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction typically occurs at elevated temperatures to ensure complete conversion to this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and methylsulfonyl groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines .
-
Oxidation and Reduction: : The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert the sulfonyl group to a sulfide .
Common Reagents and Conditions
-
Nucleophilic Substitution: : Reagents such as sodium hydroxide or primary amines are used under basic conditions to facilitate the substitution reactions .
-
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide are employed to oxidize the methylsulfonyl group .
-
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the sulfonyl group .
Major Products
-
Substitution Products: : Depending on the nucleophile used, various substituted aniline derivatives can be formed .
-
Oxidation Products: : Sulfone derivatives are the major products of oxidation reactions .
-
Reduction Products: : Sulfide derivatives are the primary products of reduction reactions .
Aplicaciones Científicas De Investigación
2-Fluoro-4-(methylsulfonyl)aniline has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
-
Pharmaceutical Research: : The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body .
-
Agrochemical Research: : It is utilized in the synthesis of herbicides and pesticides, contributing to the development of more effective and environmentally friendly agrochemicals .
-
Material Science: : The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings .
Comparación Con Compuestos Similares
2-Fluoro-4-(methylsulfonyl)aniline can be compared with other similar compounds, such as:
-
2-Fluoroaniline: : Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions .
-
4-Methylsulfonylaniline: : Lacks the fluorine atom, which affects its electron-withdrawing properties and reactivity .
-
2-Fluoro-4-(methylthio)aniline: : Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical reactivity and applications .
Propiedades
IUPAC Name |
2-fluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIBNHHDIEZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382627 | |
| Record name | 2-fluoro-4-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832755-13-2 | |
| Record name | 2-fluoro-4-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(methylsulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



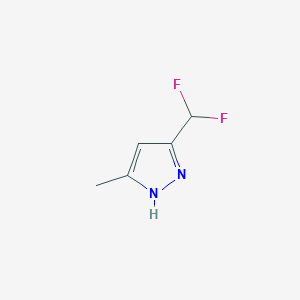
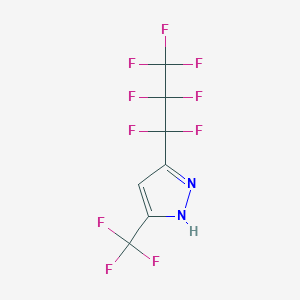


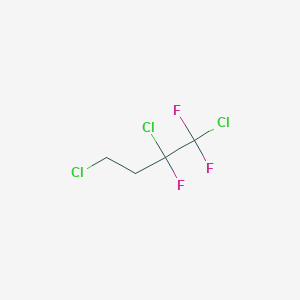
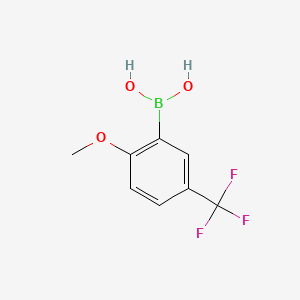
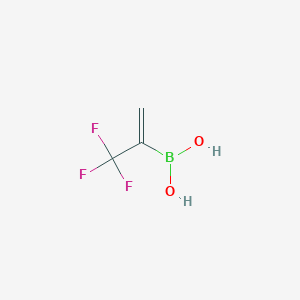

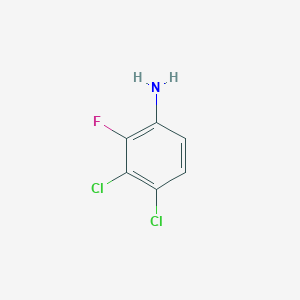
![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)


